molecular formula C20H24N2O6S B13120791 3-{[Methoxycarbonylmethyl-(toluene-4-sulfonyl)-amino]-methyl}-pyridine-2-carboxylic Acid Isopropyl Ester

3-{[Methoxycarbonylmethyl-(toluene-4-sulfonyl)-amino]-methyl}-pyridine-2-carboxylic Acid Isopropyl Ester

Cat. No.: B13120791
M. Wt: 420.5 g/mol
InChI Key: PNMJLJGBBPMRSY-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylicacid,3-[[(2-methoxy-2-oxoethyl)[(4-methylphenyl)sulfonyl]amino]methyl]-,1-methylethylester is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxylicacid,3-[[(2-methoxy-2-oxoethyl)[(4-methylphenyl)sulfonyl]amino]methyl]-,1-methylethylester typically involves multi-step organic reactions. The process begins with the preparation of the pyridinecarboxylic acid derivative, followed by the introduction of the methoxy-oxoethyl group and the sulfonylamino group. The final step involves esterification to form the 1-methylethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxylicacid,3-[[(2-methoxy-2-oxoethyl)[(4-methylphenyl)sulfonyl]amino]methyl]-,1-methylethylester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The functional groups on the pyridine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the pyridine ring.

Scientific Research Applications

2-Pyridinecarboxylicacid,3-[[(2-methoxy-2-oxoethyl)[(4-methylphenyl)sulfonyl]amino]methyl]-,1-methylethylester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylicacid,3-[[(2-methoxy-2-oxoethyl)[(4-methylphenyl)sulfonyl]amino]methyl]-,1-methylethylester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

Compared to these similar compounds, 2-Pyridinecarboxylicacid,3-[[(2-methoxy-2-oxoethyl)[(4-methylphenyl)sulfonyl]amino]methyl]-,1-methylethylester is unique due to its complex structure and the presence of multiple functional groups

Properties

Molecular Formula

C20H24N2O6S

Molecular Weight

420.5 g/mol

IUPAC Name

propan-2-yl 3-[[(2-methoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]methyl]pyridine-2-carboxylate

InChI

InChI=1S/C20H24N2O6S/c1-14(2)28-20(24)19-16(6-5-11-21-19)12-22(13-18(23)27-4)29(25,26)17-9-7-15(3)8-10-17/h5-11,14H,12-13H2,1-4H3

InChI Key

PNMJLJGBBPMRSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(N=CC=C2)C(=O)OC(C)C)CC(=O)OC

Origin of Product

United States

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